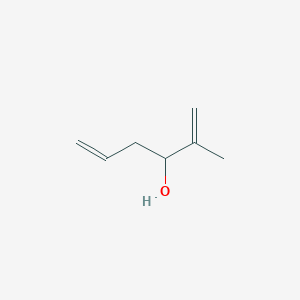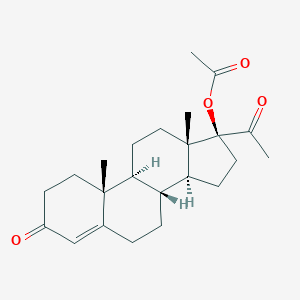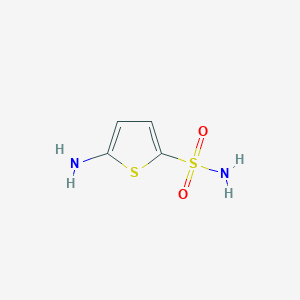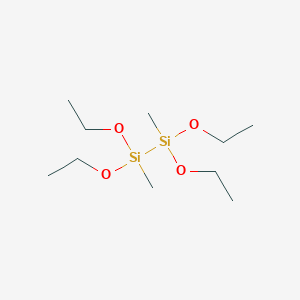
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane
Descripción general
Descripción
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane is a chemical compound with the formula C10H26O4Si2 . It contains a total of 42 atoms, including 26 Hydrogen atoms, 10 Carbon atoms, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 Carbon atoms, 26 Hydrogen atoms, 4 Oxygen atoms, and 2 Silicon atoms . The exact mass of the molecule is 266.13700 .Aplicaciones Científicas De Investigación
Polysilane Synthesis
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane is utilized in the synthesis of network polysilanes. This process involves a disproportionation reaction with organolithium reagents. The resulting polysilanes, especially those with aromatic bridges, demonstrate increased electroconductivity when doped with iodine, indicating potential applications in materials science and electronics (Kabeta, Wakamatsu, & Imai, 1995).
Disilane Derivatives and Molecular Structures
Various studies have explored the molecular structures of disilane derivatives, including this compound. These studies have provided insights into the static stereochemistry of disilanes and their conformational preferences, contributing to a better understanding of their chemical properties and potential applications in synthetic chemistry (Baxter, Mislow, & Blount, 1980).
Gas-phase Structures
The gas-phase structures of disilanes related to this compound have been studied using electron diffraction and quantum chemical methods. These studies reveal the impact of steric hindrance on the molecular geometries of disilanes, providing valuable information for the design of silicon-based materials and compounds (Schwabedissen et al., 2014).
Polymer Synthesis
Research has also been conducted on the polymerization of this compound to produce polysilanes with various substituents. These polysilanes exhibit differing electrical conductivities, suggesting their potential use in electronic applications. The process involves a disproportionation reaction, highlighting the chemical versatility of this compound (Kabeta, Wakamatsu, & Imai, 1997).
Propiedades
IUPAC Name |
[diethoxy(methyl)silyl]-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O4Si2/c1-7-11-15(5,12-8-2)16(6,13-9-3)14-10-4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLIEAVLKBXZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OCC)[Si](C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447365 | |
| Record name | 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18001-76-8 | |
| Record name | 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



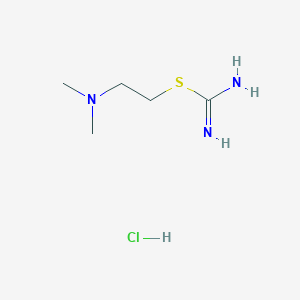
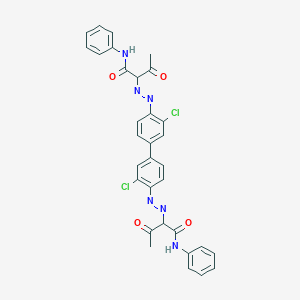
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
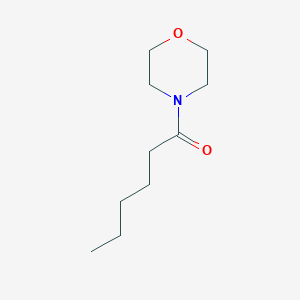
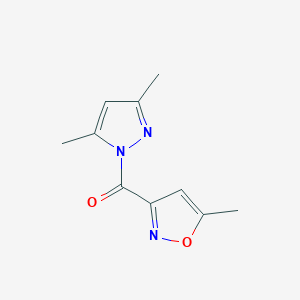
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)

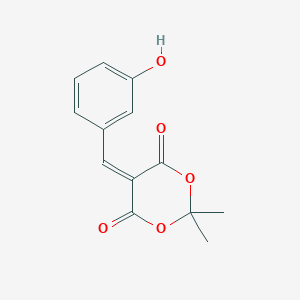
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)

